molecular formula C8H10FNO B2950201 (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol CAS No. 2248210-22-0

(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol

Cat. No.: B2950201
CAS No.: 2248210-22-0
M. Wt: 155.172
InChI Key: MSHYIMNYMOHYAU-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol is a chiral secondary alcohol featuring a fluorinated pyridine ring at the 4-position and a methylene group adjacent to the hydroxyl moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to non-steroidal anti-inflammatory drug (NSAID) precursors and fluorinated bioactive molecules.

Properties

IUPAC Name

(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-6(5-11)7-2-3-10-8(9)4-7/h2-4,6,11H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHYIMNYMOHYAU-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropyridine and a suitable chiral precursor.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperature and pressure conditions, with specific solvents and catalysts to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: Scaling up the laboratory synthesis to industrial scale while maintaining the stereochemical integrity of the compound.

    Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.

    Purification: Employing advanced purification techniques such as chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of (2S)-2-(2-Fluoropyridin-4-yl)propan-1-one.

    Reduction: Formation of (2S)-2-(2-Fluoropyridin-4-yl)propane.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: It may influence biochemical pathways related to its biological or therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Properties

The following compounds are structurally related to (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol, differing primarily in substituents or backbone modifications:

(2S)-2-(2-Fluorobiphenyl-4-yl)propan-1-ol
  • Structure : Replaces the pyridine ring with a biphenyl group.
  • Key Data :
    • 1H-NMR : Distinct methylene signals at δ 3.60–3.90 ppm (m, 2H) and hydroxyl proton at δ 2.10 ppm (broad) .
    • 13C-NMR : Methylene carbon at δ 68.43 ppm; absence of a carboxyl carbon (cf. Flurbiprofen) confirms the alcohol structure .
  • Synthesis : Derived via acid chloride intermediates using thionyl chloride or oxalyl chloride, similar to Flurbiprofen derivatives .
Flurbiprofen (NSAID Analog)
  • Structure : Carboxylic acid derivative with a biphenyl system.
  • Key Differences :
    • Contains a carboxyl group (δ ~180 ppm in 13C-NMR) instead of a hydroxyl group.
    • Higher lipophilicity due to the carboxylic acid moiety, influencing membrane permeability and pharmacokinetics .
(1R,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol
  • Structure: Features a tert-butylamino group and a chlorophenyl substituent.
  • Key Data :
    • Molecular Weight : 241.76 g/mol (vs. ~169.18 g/mol for the fluoropyridinyl compound).
    • Applications : Used in synthetic intermediates for chiral ligands or pharmaceuticals, though unrelated to NSAID pathways .

Comparative Data Table

Property This compound (2S)-2-(2-Fluorobiphenyl-4-yl)propan-1-ol Flurbiprofen
Molecular Formula C8H10FNO C15H14FO C15H13FO2
Molecular Weight (g/mol) 169.18 245.28 244.26
Key Functional Groups Hydroxyl, fluoropyridine Hydroxyl, fluorobiphenyl Carboxylic acid, biphenyl
13C-NMR (Key Signals) Methylene: ~68 ppm (est.) Methylene: 68.43 ppm Carboxyl: ~180 ppm
Biological Relevance Potential CNS-targeting applications Alzheimer’s therapy (NO-donor hybrids) NSAID (COX inhibition)
Synthetic Route Not fully described in evidence Acid chloride intermediates Commercial synthesis

Key Findings from Research

Electronic Effects of Fluorine : The 2-fluoro substituent in both pyridine and biphenyl analogs enhances metabolic stability and modulates electron density, affecting binding to aromatic π-systems in proteins .

Steric vs.

Chirality and Bioactivity : The S-configuration is conserved across analogs, suggesting enantioselective interactions are critical for efficacy in therapeutic contexts .

Q & A

Basic Question: What are the optimal synthetic routes for achieving high enantiomeric purity of (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol?

Methodological Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries. Asymmetric hydrogenation or enzymatic resolution can enhance stereochemical control. For example:

  • Chiral HPLC analysis (e.g., using a CHIRALPAK® column) is critical to validate enantiomeric excess (≥98% purity) .
  • Fluoropyridine precursors (e.g., 2-fluoro-4-pyridinyl derivatives) can be coupled with chiral propanol intermediates via nucleophilic substitution, monitored by NMR for regiochemical confirmation .

Basic Question: How can researchers confirm the structural configuration of the fluorine atom and chiral center?

Methodological Answer:

  • X-ray crystallography provides definitive stereochemical assignment (e.g., as demonstrated for analogous fluoropyridines in crystal structure studies) .
  • 19F-NMR and 1H-NMR coupling constants differentiate fluoropyridine regioisomers and confirm the (2S) configuration via NOESY correlations .

Advanced Question: What experimental strategies mitigate organic degradation during prolonged stability studies of fluorinated alcohols like this compound?

Methodological Answer:

  • Continuous cooling (4°C) during sample storage reduces thermal degradation of labile alcohols .
  • LC-MS/MS with deuterated internal standards quantifies degradation products (e.g., oxidized aldehydes or defluorinated byproducts) .

Advanced Question: How do researchers resolve contradictions between in vitro bioactivity and in vivo pharmacokinetic data for fluoropyridine derivatives?

Methodological Answer:

  • Metabolite profiling (via HPLC-TOF-MS ) identifies unstable intermediates that lose activity in vivo .
  • Molecular docking (using software like Discovery Studio) compares target binding affinities of the parent compound vs. metabolites .

Basic Question: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Flash chromatography with silica gel and ethyl acetate/hexane gradients removes polar impurities.
  • Recrystallization in ethanol/water mixtures improves purity, verified by melting point analysis and HPLC .

Advanced Question: How does the fluorine atom influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • DFT calculations (e.g., Gaussian 16) model electron-withdrawing effects of fluorine on the pyridine ring’s HOMO-LUMO gap .
  • Hammett substituent constants correlate fluorine’s impact on reaction rates in nucleophilic substitution assays .

Advanced Question: What protocols validate the stereochemical stability of this compound under varying pH conditions?

Methodological Answer:

  • Chiral stability studies at pH 1–10 (simulating gastrointestinal and physiological conditions) with polarimetric monitoring detect racemization .
  • Circular dichroism (CD) spectroscopy tracks conformational changes in aqueous buffers .

Basic Question: Which spectroscopic methods are essential for characterizing fluoropyridine-containing intermediates?

Methodological Answer:

  • FT-IR identifies C-F stretching vibrations (~1,100 cm⁻¹) and hydroxyl groups (~3,400 cm⁻¹) .
  • HRMS (ESI+) confirms molecular ion peaks and isotopic patterns (e.g., [M+H]+ with 19F signature) .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies to optimize the biological potency of this compound?

Methodological Answer:

  • Analog synthesis : Replace fluorine with Cl, Br, or H to assess halogen effects on target binding .
  • Pharmacophore mapping (e.g., using Schrödinger’s Phase) identifies critical hydrogen-bonding motifs between the hydroxyl group and enzyme active sites .

Advanced Question: What mechanistic insights explain unexpected regioselectivity in fluoropyridine alkylation reactions?

Methodological Answer:

  • Kinetic isotope effect (KIE) studies differentiate radical vs. ionic pathways in alkylation reactions .
  • In situ NMR tracks intermediates in reactions with deuterated solvents to elucidate transition states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.